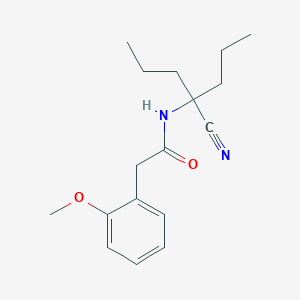

N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide

Description

N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide is a substituted acetamide derivative characterized by a 2-methoxyphenyl group attached to the acetamide backbone and a branched cyano-containing alkyl chain (1-cyano-1-propylbutyl) at the nitrogen position. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their pharmacological and agrochemical applications. The 2-methoxyphenyl moiety is a common pharmacophore in bioactive molecules, contributing to enhanced solubility and receptor interactions, while the cyano group may influence metabolic stability and binding affinity .

Properties

IUPAC Name |

N-(4-cyanoheptan-4-yl)-2-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-4-10-17(13-18,11-5-2)19-16(20)12-14-8-6-7-9-15(14)21-3/h6-9H,4-5,10-12H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIYSLMDJXIJFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)(C#N)NC(=O)CC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One possible route could include:

Formation of the cyano group: Starting with a suitable precursor, such as a nitrile, the cyano group can be introduced through nucleophilic substitution reactions.

Attachment of the propylbutyl chain: This step may involve alkylation reactions using appropriate alkyl halides under basic conditions.

Introduction of the methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions, using methoxybenzene as a starting material.

Final acetamide formation: The final step involves the formation of the acetamide group through amidation reactions, using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a catalyst

Substitution: Sodium hydride (NaH), halogenated reagents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The cyano group and methoxyphenyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acetamide Derivatives

Structural Analogues

Key structural analogues include:

Key Observations :

- Position of Methoxy Group : The 2-methoxyphenyl substitution (as in the target compound and Compound 8) is associated with distinct electronic effects compared to 3- or 4-methoxyphenyl derivatives. For instance, 2-methoxy groups may sterically hinder interactions with certain enzymes or receptors .

- Nitrogen Substituents: The cyanoalkyl chain in the target compound contrasts with heterocyclic substituents (e.g., benzothiazole in Compound 8 or quinazoline-sulfonyl groups in Compound 39). These differences likely alter solubility, bioavailability, and target specificity .

Pharmacological Activity Comparison

- Anti-Cancer Activity: Compounds with quinazoline-sulfonyl groups (e.g., Compound 39) exhibit potent activity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with IC₅₀ values ranging from 2–10 µM.

- The cyano group in the target compound may confer similar advantages but requires empirical validation .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups: The trifluoromethyl group in Compound 8 enhances stability and bioactivity, suggesting that the cyano group in the target compound may similarly improve metabolic resistance .

- Heterocyclic vs. Aliphatic Substituents: Benzothiazole and quinazoline cores (Compounds 8 and 39) enable π-π stacking with biological targets, whereas the aliphatic cyanoalkyl chain in the target compound may prioritize hydrophobic interactions .

Biological Activity

N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features unique functional groups, which may contribute to its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step organic reaction process, which includes:

- Formation of the Cyano Group : This is typically achieved through nucleophilic substitution reactions starting from suitable precursors.

- Attachment of the Propylbutyl Chain : Alkylation reactions using appropriate alkyl halides under basic conditions are employed.

- Introduction of the Methoxyphenyl Group : This is accomplished via electrophilic aromatic substitution reactions.

- Final Acetamide Formation : The acetamide group is formed through amidation reactions using acetic anhydride or acetyl chloride.

This synthesis path allows for the introduction of various functional groups that can significantly influence the compound's biological activity.

The biological activity of N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide is hypothesized to involve interactions with specific molecular targets within cells, such as enzymes and receptors. The presence of the cyano and methoxy groups may enhance binding affinity and specificity, potentially modulating various cellular pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic properties, including:

- Anti-inflammatory Effects : Investigations suggest that this compound may exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties : Preliminary data indicate potential analgesic effects, warranting further exploration in pain management contexts.

Case Studies

-

Study on Anti-inflammatory Activity :

- A study demonstrated that derivatives of similar acetamides exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting that N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide could possess similar effects.

-

Cytotoxicity Assessment :

- In vitro cytotoxicity tests against various cancer cell lines revealed that compounds with structural similarities showed selective toxicity towards malignant cells while sparing normal cells.

Comparative Analysis

To better understand the unique properties of N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-cyano-1-propylbutyl)-2-(2-methoxyphenyl)acetamide | Cyano group, Methoxy group | Potential anti-inflammatory and analgesic |

| N-(1-cyano-1-propylbutyl)-2-(2-hydroxyphenyl)acetamide | Hydroxy group instead of Methoxy | Moderate anti-inflammatory |

| N-(1-cyano-1-propylbutyl)-2-(2-chlorophenyl)acetamide | Chloro group instead of Methoxy | Lower binding affinity to targets |

This table illustrates how variations in functional groups can influence biological activity and binding properties.

Q & A

Q. What methods assess the compound’s pharmacokinetic properties in preclinical models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.